![molecular formula C14H20N2O2 B268692 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B268692.png)
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide, also known as DAPTA, is a small molecule that has gained attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and biology.
Applications De Recherche Scientifique
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to have potential applications in various scientific fields. In medicine, it has been studied for its ability to inhibit the entry of HIV-1 into host cells, making it a potential candidate for the development of antiviral drugs. In chemistry, it has been used as a ligand for the synthesis of metal complexes. In biology, it has been studied for its ability to bind to opioid receptors, making it a potential candidate for the development of pain-relieving drugs.
Mécanisme D'action
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is a small molecule that binds to the CD4 receptor on the surface of T cells, preventing the entry of HIV-1 into host cells. It does this by mimicking the structure of the HIV-1 envelope protein, which normally binds to the CD4 receptor to gain entry into the cell. By binding to the CD4 receptor, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide blocks the entry of HIV-1 into the cell, thus inhibiting viral replication.
Biochemical and Physiological Effects:
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to have a low toxicity profile, making it a potential candidate for the development of antiviral drugs. It has also been found to have a high binding affinity for the CD4 receptor, making it a potent inhibitor of HIV-1 entry into host cells. In addition, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to be stable in human serum, suggesting that it may have a long half-life in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is its potential as a candidate for the development of antiviral drugs. Its low toxicity profile and high binding affinity for the CD4 receptor make it a promising candidate for further study. However, one of the limitations of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide. One direction is the development of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide-based antiviral drugs for the treatment of HIV-1 infection. Another direction is the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide as a potential ligand for the synthesis of metal complexes. Additionally, the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide as a potential pain-relieving drug through its binding to opioid receptors is another future direction. Further research is needed to fully explore the potential applications of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide in various scientific fields.
Méthodes De Synthèse
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoyl chloride with 2,2-dimethylpropan-1-amine, followed by reduction with sodium dithionite and acylation with dimethylamine. The final product is obtained through purification using column chromatography.
Propriétés
Nom du produit |
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(18)15-11-8-6-10(7-9-11)12(17)16(4)5/h6-9H,1-5H3,(H,15,18) |
Clé InChI |
YIWFIQCCHGPIFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N(C)C |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
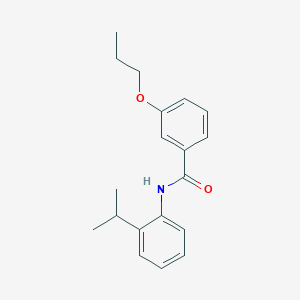

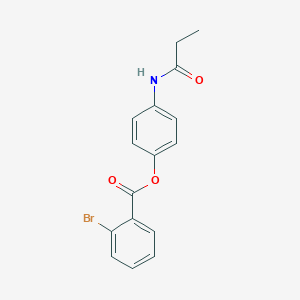
![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
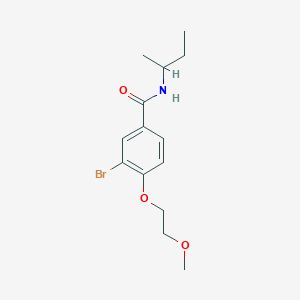

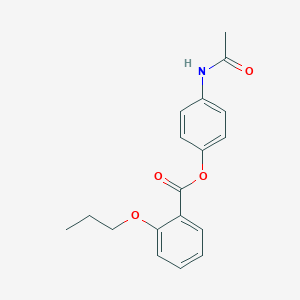
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
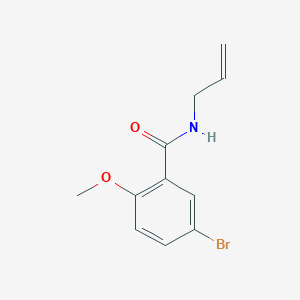
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
